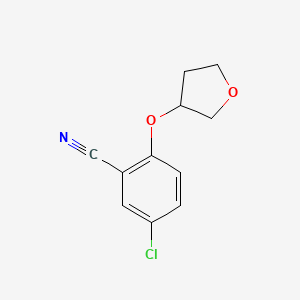
5-Chloro-2-(oxolan-3-yloxy)benzonitrile
Übersicht
Beschreibung
5-Chloro-2-(oxolan-3-yloxy)benzonitrile is a chemical compound with the CAS Number: 1375471-48-9 . It has a molecular weight of 223.66 . The compound is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 5-chloro-2-(tetrahydro-3-furanyloxy)benzonitrile . The InChI code for the compound is 1S/C11H10ClNO2/c12-9-1-2-11(8(5-9)6-13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.66 . It is typically in powder form and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
A study highlights the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, serving as a precursor for further chemical transformations. This process is part of a broader synthetic effort to create compounds with potential antibacterial and antifungal activities (Kumar et al., 2022). Such synthetic routes underscore the compound's role in developing new chemical entities with antimicrobial properties.
Another investigation demonstrates the role of chlorinated hydroxybenzonitriles as efficient proton donors in electrochemical studies, offering insights into their electrochemical behavior in aprotic solutions (Sokolová et al., 2012). This research provides a foundation for exploring the compound's utility in electrochemical applications and its potential as a proton donor in various chemical processes.
Applications in Chemical Synthesis
Research into the conversion of similar benzonitrile compounds into 3-aminoindole-2-carbonitriles using triphenylphosphine showcases the versatility of such chemicals in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science (Michaelidou & Koutentis, 2009). This work not only highlights the synthetic utility of chlorinated benzonitriles but also contributes to the broader chemical synthesis landscape by providing routes to novel compounds.
Environmental and Biological Insights
The microbial degradation of benzonitrile herbicides, including discussions on dichlobenil, bromoxynil, and ioxynil, emphasizes the environmental relevance of chlorobenzonitriles. This review details the degradation pathways, the accumulation of persistent metabolites, and the diversity of degrader organisms, shedding light on the environmental fate of these compounds (Holtze et al., 2008). Understanding the environmental impact and degradation mechanisms of chlorobenzonitriles is crucial for assessing their sustainability and ecological footprint.
Eigenschaften
IUPAC Name |
5-chloro-2-(oxolan-3-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-1-2-11(8(5-9)6-13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBMOMLSAPSIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(oxolan-3-yloxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
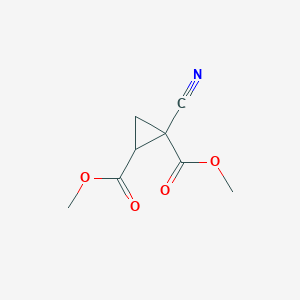

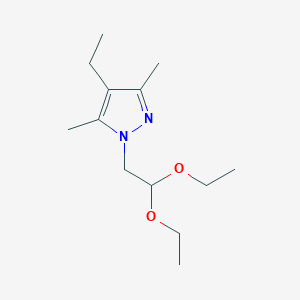
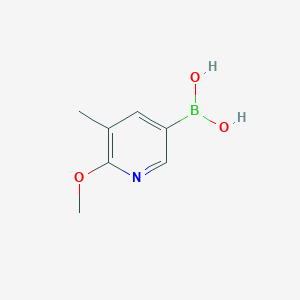


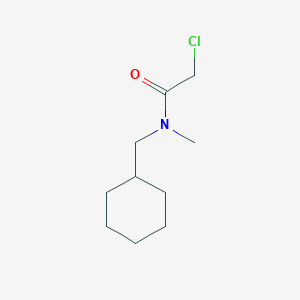


![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)
